4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is an organic compound characterized by its molecular formula and a molecular weight of approximately 184.21 g/mol. This compound features a fluorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to one of the nitrogen atoms in the diamine structure. It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders and other medical applications .
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is classified as an aromatic amine due to its structure containing an aromatic benzene ring and two amine functional groups. It falls under the category of fluorinated organic compounds, which are known for their unique chemical properties and reactivity profiles.
The synthesis of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves a multi-step process:
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can participate in several types of chemical reactions:
The mechanism of action for 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom and methoxyethyl group enhances its binding affinity and specificity towards these targets. Depending on the context of its application, it may function as either an inhibitor or activator within biochemical pathways .
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has several scientific applications:
Fluorinated aromatic amines serve as privileged scaffolds in pharmaceutical chemistry due to their unique electronic properties and metabolic stability. The introduction of fluorine atoms onto benzene diamine cores significantly influences molecular polarity, lipophilicity, and bioactivity profiles. 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine (C₉H₁₃FN₂O, MW 184.21 g/mol) exemplifies this strategic approach, featuring a fluorine atom at the para-position that enhances both electronic characteristics and hydrogen bonding capacity compared to non-fluorinated analogs . The compound's canonical SMILES representation (COCCNC₁=CC=C(F)C=C₁N) precisely encodes its structural relationship to kinase-targeting pharmacophores [4].
Table 1: Structural and Bioactive Properties of Fluorinated Benzene Diamine Derivatives
Compound Name | Molecular Formula | Key Structural Features | Reported Bioactivity |
---|---|---|---|
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | C₉H₁₃FN₂O | Fluoro substituent at para-position; 2-methoxyethylamino group | Kinase inhibitor scaffold [4] |
4-(Difluoromethoxy)benzene-1,2-diamine | C₇H₈F₂N₂O | Difluoromethoxy group at para-position | Intermediate for bioactive molecule synthesis [6] [9] |
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine | C₁₀H₁₂N₄ | Imidazole-4-methylamino substituent | JNK3 kinase inhibition (Kd ~21μM) [4] |
The strategic placement of fluorine atoms in such compounds enhances binding interactions with target proteins through two primary mechanisms: (1) induction of dipole moments that strengthen protein-ligand binding, and (2) modulation of pKa values to optimize membrane permeability. These properties make fluorinated diamines particularly valuable in central nervous system drug development where blood-brain barrier penetration is essential. Research demonstrates that fluorinated benzene diamines serve as critical intermediates in synthesizing kinase inhibitors with enhanced selectivity profiles against targets like c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative pathways [4] [7]. The presence of both ortho-diamine functionality and fluorine substitution creates electronic environments conducive to forming stable charge-transfer complexes with biological targets, significantly improving binding affinity compared to non-halogenated analogs [4] [8].
The 2-methoxyethyl (-CH₂CH₂OCH₃) substituent in 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine represents a sophisticated design element that enhances both physicochemical properties and target engagement. This moiety significantly improves aqueous solubility compared to simple alkyl chains while maintaining favorable partition coefficients (logP ~1.2 predicted), addressing a critical challenge in fluorinated aromatic compound development . The oxygen atom in the ether linkage serves as a hydrogen bond acceptor (as indicated by the InChIKey MGWAHSZBSYBFFO-UHFFFAOYSA-N), facilitating additional interactions with biological targets that are unattainable with purely aliphatic substituents [4].
Table 2: Structural Parameters of the 2-Methoxyethyl Group in Bioactive Compounds
Parameter | Value/Range | Biological Significance |
---|---|---|
Bond Lengths | C-O: 1.42Å; C-C: 1.51Å | Optimal for conformational flexibility and target fitting |
Bond Angles | C-C-O: 110°; C-O-C: 112° | Maintains hydrogen-bonding geometry with protein residues |
Electron Density | Increased at ether oxygen | Enhanced hydrogen bond accepting capability |
Rotatable Bonds | 3 (N-C, C-C, C-O) | Adaptable binding conformation with reduced entropic penalty |
Conformational analysis reveals that the 2-methoxyethyl group adopts a gauche conformation that positions the methoxy oxygen optimally for water-mediated hydrogen bonding interactions within enzyme active sites. This structural feature is particularly valuable in kinase inhibition, where the oxygen atom can form bridging interactions with conserved catalytic residues (e.g., Lys68 in CSNK2A1) through water molecules buried in the ATP-binding pocket [4] [8]. The ethylene bridge (-CH₂CH₂-) provides sufficient length to reach these buried hydration sites without introducing excessive hydrophobicity. This design principle mirrors successful bioisosteric replacements observed in kinase inhibitor development, where ether-containing side chains maintain critical hydrogen bonding patterns while improving metabolic stability compared to amide-containing analogs [8].
The combination of fluorine substitution and the 2-methoxyethylamino group creates a synergistic effect that enhances both target affinity and pharmacokinetic properties. While the fluorine atom withdraws electron density from the aromatic ring, increasing hydrogen bond donor capacity at the ortho-amino group, the 2-methoxyethyl substituent provides complementary hydrogen bond acceptor capacity. This electronic balance makes 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine particularly valuable as a building block for JNK3 inhibitors relevant to neurodegenerative disease models [4]. The compound serves as a versatile precursor in nucleophilic aromatic substitution reactions, where the secondary amine can undergo selective alkylation or acylation to develop structure-activity relationships around the diamine core [1] .
Table 3: Key Building Blocks for Kinase Inhibitor Synthesis
Building Block | Molecular Formula | Key Applications | Availability Status |
---|---|---|---|
4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | C₉H₁₃FN₂O | Kinase inhibitor core structure | Commercially available |
N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine | C₁₀H₁₂N₄ | JNK3 inhibitor scaffold | In stock [4] |
tert-Butyl N-(5-bromofuran-2-yl)carbamate | C₉H₁₂BrNO₃ | Heterocyclic building block | Discontinued [1] |
N-[(1-Aminocyclopentyl)methyl]acetamide | C₈H₁₆N₂O | Conformationally constrained amine | Discontinued [1] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: